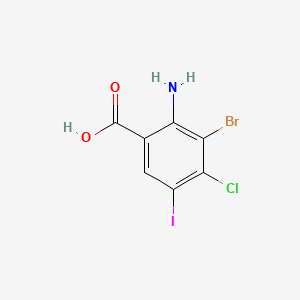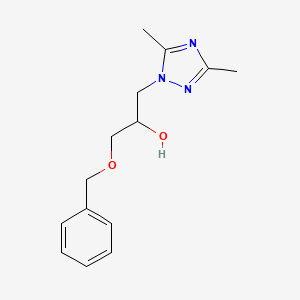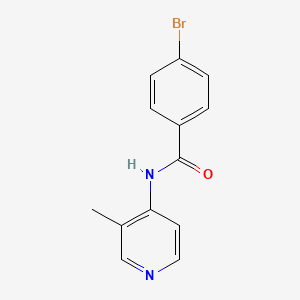![molecular formula C17H15N3O4 B14912329 N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide](/img/structure/B14912329.png)
N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of an allyl group, a hydroxybenzylidene moiety, and a nitrobenzohydrazide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide typically involves the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted hydrazones.
Aplicaciones Científicas De Investigación
N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound can be used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It is used in studies to understand its interaction with enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: Potential use in the development of new polymers and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(3-Allyl-2-hydroxybenzylidene)-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide
- N’-(3-Allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
- N’-(3-Allyl-2-hydroxybenzylidene)-2-(2,3-dichlorophenoxy)acetohydrazide
Uniqueness
N’-(3-Allyl-2-hydroxybenzylidene)-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the allyl group and the hydroxybenzylidene moiety also contributes to its unique properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H15N3O4 |
|---|---|
Peso molecular |
325.32 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C17H15N3O4/c1-2-4-12-5-3-6-14(16(12)21)11-18-19-17(22)13-7-9-15(10-8-13)20(23)24/h2-3,5-11,21H,1,4H2,(H,19,22)/b18-11+ |
Clave InChI |
PMQPTNMVMMWQTO-WOJGMQOQSA-N |
SMILES isomérico |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


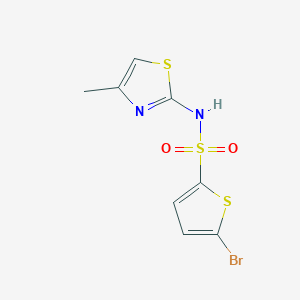
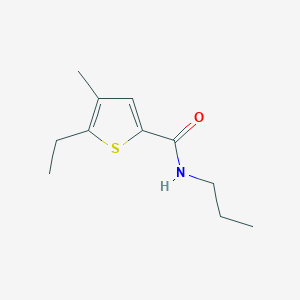
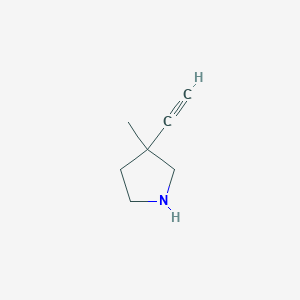
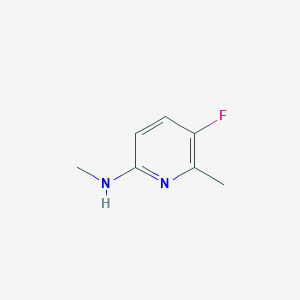


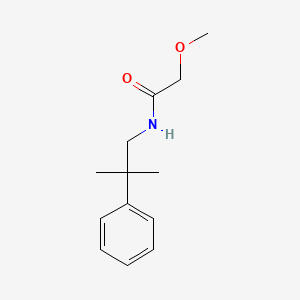
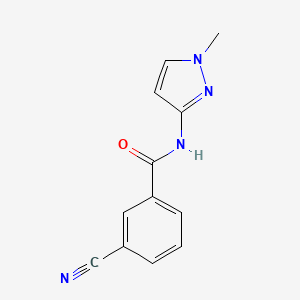

![[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)

